molecular formula C7H6FNO3 B14770764 2-Amino-5-fluoro-4-hydroxybenzoic acid

2-Amino-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B14770764
M. Wt: 171.13 g/mol
InChI Key: IQTGQIRFCZRWCI-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the methods to synthesize 2-Amino-5-fluoro-4-hydroxybenzoic acid involves starting with 4-fluoroaniline as the raw material. The synthetic route includes the following steps :

    Condensation Reaction: 4-Fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.

    Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.

    Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.

Industrial Production Methods:

Industrial production methods for this compound are not widely documented. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

2-Amino-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-hydroxybenzoic acid is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, electrostatic interactions, and aromatic stacking. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • 2-Amino-5-hydroxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid
  • 4-Fluorosalicylic acid

Comparison:

2-Amino-5-fluoro-4-hydroxybenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and bioavailability, while the amino group can facilitate interactions with biological targets .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-amino-5-fluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,9H2,(H,11,12)

InChI Key

IQTGQIRFCZRWCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)N)C(=O)O

Origin of Product

United States

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